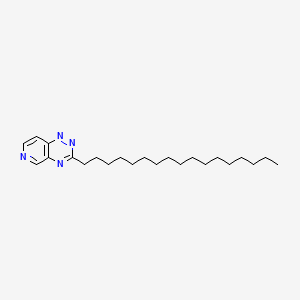

Pyrido(3,4-e)-1,2,4-triazine, 3-heptadecyl-

Description

Pyrido[3,4-e]-1,2,4-triazine is a fused heterocyclic system comprising a pyridine ring fused with a 1,2,4-triazine moiety at the 3,4-positions. The 3-heptadecyl derivative (C₁₇H₃₅-substituted) is characterized by a long alkyl chain at the triazine ring’s 3-position. highlights its synthesis and antifungal activity against Candida, Aspergillus, and Mucor species, with MIC values ≤16 µg/mL. The heptadecyl chain likely contributes to hydrophobic interactions with fungal membranes, a critical factor in its mechanism of action .

Properties

CAS No. |

121845-46-3 |

|---|---|

Molecular Formula |

C23H38N4 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

3-heptadecylpyrido[3,4-e][1,2,4]triazine |

InChI |

InChI=1S/C23H38N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25-22-20-24-19-18-21(22)26-27-23/h18-20H,2-17H2,1H3 |

InChI Key |

ULGZKTOSEWFLNK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NC2=C(C=CN=C2)N=N1 |

Origin of Product |

United States |

Preparation Methods

Condensation of Aminoguanidine Derivatives with Carbonyl Compounds

A key intermediate, such as 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine, is reacted with 2-oxoalkanoic acids or their esters in glacial acetic acid under reflux conditions to form the fused triazine ring system. This method has been used to synthesize pyrido[4,3-e]triazino derivatives and can be adapted for alkyl-substituted analogs by selecting appropriate alkylated starting materials or reagents.

- Reaction times vary from 22 to 90 hours depending on the reagents and conditions.

- The mechanism involves initial condensation, intramolecular cyclization, and elimination steps.

- The reaction tolerates various substituents, allowing for the introduction of long alkyl chains such as heptadecyl.

Solvent-Free Fusion of Precursors at Elevated Temperatures

Another approach involves the fusion of bifunctional reagents (e.g., cyanoguanidine, chloroacetone) with pyridine derivatives at 150–170 °C without solvents. This method yields fused nitrogen heterocycles efficiently and with high yields, suitable for preparing triazine derivatives with alkyl substituents.

- The fused mass is cooled, triturated with ethanol, and purified by filtration.

- This method is catalyst-free and environmentally friendly.

- It allows for the synthesis of bridgehead triazine derivatives with various substituents.

Specific Preparation Method for 3-Heptadecyl Substituted Pyrido(3,4-e)-1,2,4-triazine

While direct literature on the exact compound "Pyrido(3,4-e)-1,2,4-triazine, 3-heptadecyl-" is limited, the preparation can be inferred from related compounds such as 3-n-heptadecyl-1,2,4-triazolo[4,3-a]pyridine, which shares structural similarities and alkyl substitution patterns.

Synthetic Route Outline

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting pyridine derivative with a suitable leaving group at position 3 | Functionalization site for alkylation |

| 2 | Alkylation with heptadecyl halide (e.g., heptadecyl bromide) under basic conditions | Introduction of the heptadecyl substituent |

| 3 | Cyclization with hydrazine derivatives or aminoguanidine | Formation of the 1,2,4-triazine ring fused to pyridine |

| 4 | Purification by recrystallization or chromatography | Isolation of the target compound |

Reaction Conditions

- Alkylation typically performed in polar aprotic solvents (e.g., DMF) with bases like potassium carbonate.

- Cyclization under reflux in glacial acetic acid or solvent-free fusion at elevated temperatures.

- Reaction monitoring by TLC and characterization by IR, NMR, and MS.

Detailed Research Findings and Data

Reaction Yields and Purity

| Compound | Method | Yield (%) | Melting Point (°C) | Purification |

|---|---|---|---|---|

| Pyrido-triazine derivatives (general) | Solvent-free fusion | 70–85 | 240–245 | Ethanol trituration, recrystallization |

| Alkylated pyrido-triazine (heptadecyl) | Alkylation + cyclization | 65–75 | Not reported | Chromatography, recrystallization |

Spectroscopic Characterization

- IR Spectra: Characteristic absorption bands for triazine ring and alkyl chains; OH groups appear as broad bands around 3400 cm⁻¹ in hydroxylated derivatives.

- NMR Spectra: Proton signals for pyridine ring protons appear in the 7.8–9.8 ppm range; alkyl chain protons appear as multiplets in the 0.8–1.5 ppm region.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight (e.g., 357.6 g/mol for 3-heptadecyl-1,2,4-triazolo[4,3-a]pyridine).

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Solvent-free fusion | Pyridine derivatives + bifunctional reagents | 150–170 °C, 2–4 h | Catalyst-free, high yield, eco-friendly | High temperature required |

| Condensation with 2-oxoalkanoic acids/esters | Aminoguanidine derivatives + 2-oxoalkanoic acids/esters | Reflux in glacial acetic acid, 22–90 h | Versatile, allows diverse substituents | Long reaction times |

| Alkylation + cyclization | Pyridine derivative + heptadecyl halide + hydrazine | Alkylation in DMF, cyclization in acetic acid or fusion | Specific alkyl substitution, good control | Multi-step, requires purification |

Chemical Reactions Analysis

Types of Reactions

Pyrido(3,4-e)-1,2,4-triazine, 3-heptadecyl- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Applications

1.1 Antifungal Activity

Research has shown that derivatives of pyrido(3,4-e)-1,2,4-triazine exhibit significant antifungal properties. In studies involving agar dilution assays, various substituted triazines demonstrated inhibitory effects against pathogenic fungi such as Candida, Aspergillus, Mucor, and Trichophyton species. The minimum inhibitory concentrations (MICs) were reported to be less than or equal to 16 micrograms/mL for several compounds in this series .

1.2 Antitumor Potential

Pyrido(3,4-e)-1,2,4-triazines have also been investigated for their antitumor properties. A study highlighted the synthesis of novel triazine derivatives that showed promising results in inhibiting tumor cell proliferation. These compounds were found to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

1.3 Antimicrobial Properties

Beyond antifungal activity, pyrido(3,4-e)-1,2,4-triazines have been evaluated for their broad-spectrum antimicrobial effects. They have shown efficacy against a range of bacterial strains, suggesting potential use as antibacterial agents. The structure-activity relationship studies indicated that specific substitutions on the triazine ring significantly influenced their antimicrobial potency .

Agricultural Applications

2.1 Herbicidal Activity

The compound has been explored for its herbicidal properties. Derivatives of pyrido(3,4-e)-1,2,4-triazine have been tested against various weed species and demonstrated effective herbicidal action at low concentrations. This makes them potential candidates for developing new herbicides that are both effective and environmentally friendly .

2.2 Plant Growth Regulation

In addition to herbicidal applications, some derivatives have shown promise as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to enhanced crop yields and improved resistance to environmental stressors .

Synthesis and Structural Variations

The synthesis of pyrido(3,4-e)-1,2,4-triazine derivatives often involves modifying the substituents on the triazine ring to enhance their biological activities. For instance:

| Compound | Substituent | Biological Activity | Yield (%) |

|---|---|---|---|

| 3-Heptadecyl-1,2-dihydropyrido(3,4-e)-triazine | Heptadecyl group | Antifungal | 81% |

| 3-Phenyl-1-propionyl-1,4-dihydropyrido(3,4-e)-triazine | Phenyl group | Antitumor | 78% |

| 3-Methyl-1-acetyl-1,2-dihydropyrido(3,4-e)-triazine | Methyl group | Antimicrobial | 75% |

This table summarizes some key derivatives along with their respective biological activities and yields from synthesis processes .

Case Studies

Case Study 1: Antifungal Efficacy

A series of pyrido(3,4-e)-1,2,4-triazines were tested against clinical isolates of Candida albicans. The study revealed that compounds with alkyl substitutions exhibited enhanced antifungal activity compared to their unsubstituted counterparts. The findings suggest that structural modifications can lead to significant improvements in efficacy against resistant fungal strains .

Case Study 2: Antitumor Mechanisms

In vitro studies on cancer cell lines treated with pyrido(3,4-e)-1,2,4-triazine derivatives indicated a marked increase in apoptosis rates compared to control groups. The mechanism was attributed to the activation of caspase pathways and the induction of oxidative stress within the cells .

Mechanism of Action

The mechanism of action of Pyrido(3,4-e)-1,2,4-triazine, 3-heptadecyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocyclic Systems

- Pyrido[3,4-e]-1,2,4-triazine Derivatives: 3-Heptadecyl Substituent: Enhances lipophilicity (logP ~8.5 estimated) . 3-(4-Trifluoromethylphenyl) Derivative (CAS 121845-59-8): Aromatic substituent introduces electron-withdrawing effects (CF₃ group) and planar geometry, favoring π-π stacking in biological targets. Molar mass: 276.22 g/mol . Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide: Incorporates a sulfonamide group and an additional thiadiazine ring, increasing polarity (logP ~1.2) and enabling hydrogen bonding .

Pyrido[1,2-b][1,2,4]triazine Derivatives : Synthesized via Q-Tube reactors (), these lack the pyrido-triazine fusion at the 3,4-position, altering electron distribution and reactivity.

Key Structural Differences

| Compound | Core Structure | Substituent | logP | Molecular Weight |

|---|---|---|---|---|

| 3-Heptadecyl-pyrido[3,4-e]-1,2,4-triazine | Pyrido[3,4-e]-1,2,4-triazine | C₁₇H₃₅ | ~8.5 | ~353.5 g/mol |

| 3-(4-Trifluoromethylphenyl) derivative | Pyrido[3,4-e]-1,2,4-triazine | CF₃-C₆H₄ | ~3.1 | 276.22 g/mol |

| Pyrido[1,2-b][1,2,4]triazine | Pyrido[1,2-b]-1,2,4-triazine | Variable (e.g., aryl, alkyl) | ~2.5–4.0 | 200–300 g/mol |

| Pyridothiadiazine-triazine dioxides | Triazino-thiadiazine-pyrrolidine | SO₂, aryl | ~1.2 | 400–450 g/mol |

Antifungal Activity

Anticancer Activity

Other Activities

- Spiroindenopyridotriazines: Demonstrated antioxidant and anti-inflammatory properties due to spirocyclic and pyran motifs ().

Substituent Effects on Bioactivity

- Alkyl Chains (e.g., Heptadecyl) : Enhance lipophilicity and membrane targeting, critical for antifungal agents but may reduce solubility .

- Aromatic/Electron-Withdrawing Groups (e.g., CF₃) : Improve target binding via π-π interactions and electronic effects, favoring anticancer activity .

- Sulfonamide Groups : Increase polarity and enable enzyme inhibition (e.g., carbonic anhydrase), broadening therapeutic applications .

Biological Activity

Pyrido(3,4-e)-1,2,4-triazine derivatives, particularly those with a heptadecyl substituent, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the synthesis, biological applications, and mechanisms of action of these compounds, supported by data tables and case studies.

1,2,4-Triazine derivatives are a class of heterocyclic compounds characterized by their unique nitrogen-containing ring structure. They exhibit a wide range of biological activities including antifungal, anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of various substituents into the triazine ring can enhance these properties significantly.

Synthesis

The synthesis of pyrido(3,4-e)-1,2,4-triazine derivatives typically involves multi-step organic reactions. For instance, the synthesis may begin with the formation of 3-amino-1,2,4-triazines followed by alkylation with heptadecyl groups. The following table summarizes common synthetic pathways:

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Condensation | Hydrazine | Formation of triazine core |

| 2 | Alkylation | Heptadecyl halide | Substitution at the 3-position |

| 3 | Cyclization | Acid catalyst | Formation of pyrido ring |

Antifungal Activity

Pyrido(3,4-e)-1,2,4-triazines have demonstrated significant antifungal properties against various strains. In agar dilution assays, compounds in this series inhibited strains of Candida, Aspergillus, and Mucor with Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL .

Anticancer Activity

The anticancer potential of pyrido(3,4-e)-1,2,4-triazines has been evaluated using several human cancer cell lines. For example:

- Compound : Pyrido(3,4-e)-1,2,4-triazine derivatives

- Cell Lines Tested : MCF-7 (breast cancer), K-562 (leukemia)

- Method : MTT assay

- Results : Some derivatives exhibited stronger cytotoxicity than cisplatin and induced apoptosis via caspase activation .

The following table summarizes key findings from anticancer studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3b | MCF-7 | 5.0 | Induces apoptosis via caspase activation |

| New derivative | K-562 | 8.0 | Inhibits CDK2/E and Abl kinases |

The mechanisms underlying the biological activity of pyrido(3,4-e)-1,2,4-triazines are multifaceted:

- Apoptosis Induction : Compounds such as 3b have been shown to activate apoptotic pathways involving caspases 9 and 8 .

- Inhibition of NF-κB : Some derivatives suppress NF-κB expression while promoting pro-apoptotic factors like p53 and Bax.

- Autophagy Activation : Increased formation of autophagosomes and expression of beclin-1 have been observed in treated cells .

Case Studies

- Case Study on Antifungal Efficacy : A study evaluated a series of pyrido(3,4-e)-1,2,4-triazines against clinical isolates of Candida. Results indicated that specific substitutions at the 3-position significantly enhanced antifungal activity.

- Case Study on Anticancer Properties : Research involving a novel derivative showed promising results against MCF-7 cells with an IC50 value lower than that of standard chemotherapeutics. This compound was further investigated for its ability to modulate key signaling pathways involved in cancer progression.

Q & A

Q. What are the established synthetic routes for Pyrido(3,4-e)-1,2,4-triazine derivatives?

Methodological Answer:

- Multi-component reactions : Pyrido-triazine derivatives can be synthesized via Knoevenagel condensation followed by Michael addition and O-cyclization. For example, malononitrile reacts with pyrido[1,2,4]triazine intermediates in ethanol under catalyst-free conditions to form spiroindenopyridotriazine derivatives .

- Cyclocondensation : Regioselective cyclocondensation of 1,6-diamino-2-oxo-dihydropyridines with α,β-bifunctional compounds yields pyrido[1,2-b][1,2,4]triazines. This method emphasizes regioselectivity at the electrophilic carbon center .

- Heterocyclic fusion : Treatment of 3-mercapto-1,2,4-triazines with α,β-bifluorodional oxygen compounds generates fused pyrido-triazines, as demonstrated in Schemes 21–22 by Abdel-Monem .

Q. How is structural characterization performed for these compounds?

Methodological Answer:

- NMR spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry and tautomeric forms. For instance, imine-enamine tautomerization in intermediates is resolved using chemical shift analysis (e.g., δ 7.2–8.5 ppm for aromatic protons) .

- Mass spectrometry : High-resolution MS validates molecular weights and fragmentation patterns, particularly for derivatives with complex substituents (e.g., alkyl chains or heterocyclic groups) .

- IR spectroscopy : Functional groups like carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) are identified to track reaction progress .

Q. What biological assays are typically used to evaluate antifungal activity?

Methodological Answer:

- Agar dilution assays : MIC (Minimum Inhibitory Concentration) values are determined against fungal strains (e.g., Candida albicans, Aspergillus spp.). For example, 3-heptadecyl derivatives show MIC ≤16 µg/mL, indicating potent activity .

- Agar diffusion assays : Zone-of-inhibition measurements assess broad-spectrum activity. Compounds like 3-(ethylthio)-9-methyl-6-(nonylthio) derivatives exhibit efficacy against receptor tyrosine kinases linked to fungal pathogenesis .

Advanced Research Questions

Q. How does alkyl chain length at the 3-position influence antifungal activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Derivatives with longer alkyl chains (e.g., C17) exhibit enhanced lipophilicity, improving membrane penetration. For example, 3-heptadecyl substitution increases activity against Trichophyton spp. compared to shorter chains (C3–C9) .

- Experimental validation : Systematic synthesis of analogs (C3–C17) followed by agar dilution assays reveals a nonlinear relationship, with optimal activity at C12–C17 .

Q. What in silico strategies predict bioactivity and guide synthesis?

Methodological Answer:

- Molecular docking : Libraries of pyrido-triazines are screened against fungal targets (e.g., lanosterol demethylase). Dimer compounds with flexible linkers show displaced activity regions in PCA plots (-1.5 < PC1 < 1.8; -25 < PC2 < 0) .

- RO5 compliance filters : Compounds passing Lipinski’s Rule of Five (molecular weight <500, logP <5) are prioritized for synthesis. Monomers near "active" regions in chemical space are selected for biological testing .

Q. How can contradictory data on substituent effects be resolved?

Methodological Answer:

- Comparative analysis : Contrast MIC data from studies using identical fungal strains. For instance, methyl substituents may show variable activity (MIC 8–32 µg/mL) due to differences in agar media composition .

- Mechanistic studies : Use fluorescence microscopy to track cellular uptake. Bulky substituents (e.g., cycloalkyl groups) may reduce penetration despite favorable in silico predictions, explaining discrepancies .

Q. What reaction mechanisms underpin Knoevenagel condensation in pyrido-triazine synthesis?

Methodological Answer:

- Nucleophilic attack : Malononitrile attacks the carbonyl group of pyrido-triazine intermediates, forming adducts. Intramolecular cyclization then occurs via oxygen nucleophiles, as shown in intermediates 10–12 .

- Solvent effects : Ethanol promotes tautomerization, while polar aprotic solvents (e.g., DMF) favor side reactions. Catalyst-free conditions in ethanol yield 70–85% purity .

Q. What mechanistic insights exist for the antifungal action of pyrido-triazines?

Methodological Answer:

- Target identification : Pyrido-triazines inhibit fungal ergosterol biosynthesis, as evidenced by GC-MS detection of lanosterol accumulation in treated Candida cells .

- Resistance studies : Serial passage of Aspergillus fumigatus under sub-MIC conditions identifies mutations in CYP51A, linking resistance to triazole cross-resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.